2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline
Description
2,4,6-Trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is an organic compound that features both aromatic and heterocyclic components
Properties
IUPAC Name |
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-6-10(2)13(11(3)7-9)14-8-12-4-5-15-16-12/h4-7,14H,8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZJGFXXYCTGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=NN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) to form 2,4,6-trimethyl nitrobenzene. This is followed by reduction to produce 2,4,6-trimethylaniline. The final step involves the reaction of 2,4,6-trimethylaniline with 1H-pyrazole-5-carbaldehyde under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of mixed acids for nitration and catalytic hydrogenation for reduction. The final coupling reaction is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2,4,6-Trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and ligands for catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylaniline: A precursor in the synthesis of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline.
1H-Pyrazole-5-carbaldehyde: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combined aromatic and heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
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